(2-Metoxi fenil)tiourea

Descripción general

Descripción

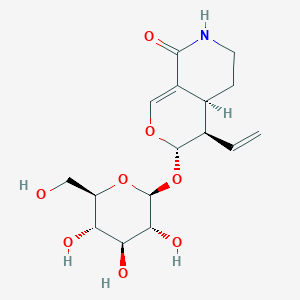

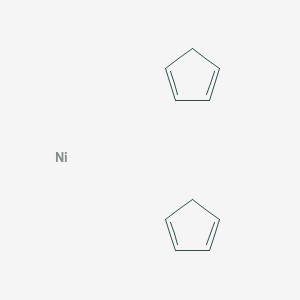

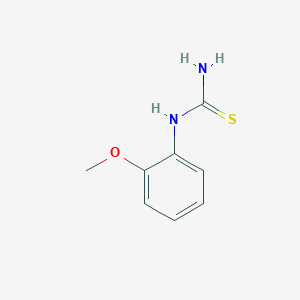

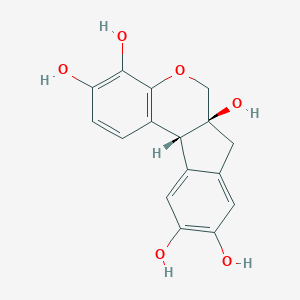

(2-Methoxyphenyl)thiourea is an organosulfur compound with the molecular formula C8H10N2OS. It is a derivative of thiourea, where one of the hydrogen atoms is replaced by a (2-methoxyphenyl) group. This compound is known for its diverse applications in organic synthesis and medicinal chemistry.

Aplicaciones Científicas De Investigación

(2-Methoxyphenyl)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a probe to study enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, photographic chemicals, and rubber accelerators.

Mecanismo De Acción

Target of Action

(2-Methoxyphenyl)thiourea is a substituted aniline and a member of methoxybenzenes Thiourea derivatives, in general, have been shown to exhibit diverse biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties .

Mode of Action

It is known that thiourea derivatives can interact with various enzymes and proteins, altering their function and leading to the observed biological effects . For instance, some thiourea derivatives have been found to inhibit enzymes like α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

Biochemical Pathways

For example, inhibition of enzymes like α-amylase and α-glucosidase could impact carbohydrate metabolism, while inhibition of AChE and BuChE could affect neurotransmission .

Pharmacokinetics

The pharmacokinetics of thiourea derivatives can vary widely depending on their specific chemical structure .

Result of Action

For instance, the inhibition of key enzymes could lead to changes in cellular metabolism, signal transduction, and other cellular processes .

Action Environment

Factors such as ph, temperature, and the presence of other molecules could potentially influence the compound’s activity .

Análisis Bioquímico

Biochemical Properties

(2-Methoxyphenyl)thiourea and its derivatives have been found to interact with various enzymes, proteins, and other biomolecules. For instance, they have been screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes . The nature of these interactions is complex and depends on the specific derivative and the biochemical context.

Cellular Effects

The effects of (2-Methoxyphenyl)thiourea on cells and cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the biochemical environment.

Molecular Mechanism

The molecular mechanism of action of (2-Methoxyphenyl)thiourea involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism can vary depending on the specific derivative and the biochemical context.

Dosage Effects in Animal Models

The effects of (2-Methoxyphenyl)thiourea can vary with different dosages in animal models . Detailed information on threshold effects, as well as toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

(2-Methoxyphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways and interactions can vary depending on the specific derivative and the biochemical context.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (2-Methoxyphenyl)thiourea can be synthesized through the reaction of 2-methoxyaniline with thiocyanate in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{2-Methoxyaniline} + \text{Thiocyanate} \rightarrow \text{(2-Methoxyphenyl)thiourea} ]

Industrial Production Methods: In an industrial setting, the synthesis of (2-Methoxyphenyl)thiourea involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: (2-Methoxyphenyl)thiourea undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiourea derivatives.

Comparación Con Compuestos Similares

Thiourea: The parent compound, which lacks the (2-methoxyphenyl) group.

Phenylthiourea: Similar structure but with a phenyl group instead of a (2-methoxyphenyl) group.

(2-Chlorophenyl)thiourea: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness: (2-Methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its analogs.

Propiedades

IUPAC Name |

(2-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-5-3-2-4-6(7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCHZMHFZXNFIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164810 | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1516-37-6 | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1516-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxyphenyl)thiourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001516376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methoxyphenyl)thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523842 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-(o-methoxyphenyl)-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(O-METHOXYPHENYL)THIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUU985ZMA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of (2-methoxyphenyl)thiourea?

A1: (2-Methoxyphenyl)thiourea (C8H10N2OS) is characterized by a thiourea group (NH2-CS-NH) attached to a 2-methoxyphenyl ring. The central carbonylthiourea unit is generally planar and forms various angles with the attached aromatic rings depending on the specific derivative. This structure allows for intramolecular hydrogen bonding, influencing the compound's conformation and interactions. [, , , , , , ] For example, in N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea, the central carbonylthiourea unit is nearly planar and makes dihedral angles of 2.47° and 17.76° with the terminal benzene rings. []

Q2: What is the significance of (2-methoxyphenyl)thiourea in sensor development?

A2: Derivatives of (2-methoxyphenyl)thiourea have shown promise as ionophores in ion-selective electrodes. Specifically, N-(Antipyridynil)-N'-(2-methoxyphenyl)thiourea was successfully incorporated into a PVC membrane sensor for the detection of cobalt ions (Co(II)). [] This sensor exhibited high selectivity for cobalt even in the presence of other metal ions. Additionally, research indicates that incorporating (2-methoxyphenyl)thiourea derivatives with anthracene fluorophores into polymethylmethacrylate (PMMA) films shows promise for anion detection, with varying selectivity for chloride, thiocyanate, and fluoride anions being observed depending on the specific derivative used. []

Q3: How is (2-methoxyphenyl)thiourea used in metal removal from aqueous solutions?

A3: Studies have explored the potential of incorporating (2-methoxyphenyl)thiourea derivatives into layered silicate magadiite (Mag) for removing heavy metals like lead (Pb(II)) from water. [] The organic thiourea derivatives, due to their chelating abilities, enhance the metal adsorption capacities of the magadiite material. Specifically, N-(2-methoxyphenyl)-N′-(2-methylphenyl)-thiourea (TMMe) and N-(2-methoxyphenyl)-N′-(2-methoxyphenyl)-thiourea (TMM) have been successfully incorporated into magadiite for this application. []

Q4: Are there applications of (2-methoxyphenyl)thiourea in precious metal recovery?

A4: Research suggests that 2-methoxyphenyl thiourea can act as a complexing agent in the solvent extraction and recovery of precious metals like platinum and palladium. [] This process uses isoamyl alcohol as the extraction solvent and leverages the ability of 2-methoxyphenyl thiourea to selectively bind with platinum and palladium in an aqueous solution. This complex is then extracted into the organic phase, enabling the separation and enrichment of these precious metals from base metals. []

Q5: What insights do computational chemistry studies provide regarding (2-methoxyphenyl)thiourea derivatives?

A5: DFT calculations have been employed to understand the atropisomerism observed in 2-arylimino-N-(2-hydroxyphenyl)thiazolines, a class of compounds derived from (2-methoxyphenyl)thiourea. [] These calculations confirmed the influence of intramolecular hydrogen bonding on the rotation process and accurately predicted the barriers to enantiomerization, which were consistent with experimental observations. []

Q6: What analytical techniques are commonly employed to characterize (2-methoxyphenyl)thiourea and its derivatives?

A6: Numerous analytical methods are used to study (2-methoxyphenyl)thiourea and its derivatives. Single crystal X-ray diffraction is vital for determining the crystal structure and confirming the molecular structure. [, ] Spectroscopic techniques like FTIR and 1H NMR are routinely used to characterize the synthesized compounds and identify functional groups. [] Additionally, electron absorption/emission spectroscopy is valuable for analyzing the optical properties of these compounds, especially when incorporated into polymeric films for sensing applications. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Silane, [(dimethylsilyl)methyl]trimethyl-](/img/structure/B73225.png)